REACTION_CXSMILES
|
C([O:8][C:9]([C@@H:11]1[CH2:16][CH2:15][CH2:14][CH2:13][N:12]1[S:17]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1)(=[O:19])=[O:18])=[O:10])C1C=CC=CC=1>[Pd].C(O)C>[F:26][C:22]1[CH:21]=[C:20]([S:17]([N:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH:11]2[C:9]([OH:10])=[O:8])(=[O:18])=[O:19])[CH:25]=[CH:24][CH:23]=1
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Name
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(S)-1-(3-fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid benzyl ester
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Quantity
|
6.51 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)[C@H]1N(CCCC1)S(=O)(=O)C1=CC(=CC=C1)F
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Name
|
|
Quantity
|
1.83 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The suspension was then filtered through celite
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Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oil was chromatographed on silica gel (dichloromethane/n-heptane, 9/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)S(=O)(=O)N1C(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 82.9% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |